5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene
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Overview
Description
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene is an organic compound with the molecular formula C9H9BrFIO and a molecular weight of 358.98 g/mol It is a derivative of benzene, featuring bromine, fluorine, iodine, and isopropoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the isopropoxy group can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Bromo-2-fluoro-1-iodo-3-methylbenzene: Similar structure but with a methyl group instead of an isopropoxy group.
Uniqueness
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene is unique due to the combination of bromine, fluorine, iodine, and isopropoxy groups on the benzene ring. This unique arrangement of functional groups can result in distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Biological Activity
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene is an organofluorine compound notable for its unique arrangement of halogen substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.
The molecular formula of this compound is C10H10BrFIO, with a molar mass of approximately 358.97 g/mol. The presence of bromine, fluorine, and iodine significantly influences its chemical reactivity and biological properties. The isopropoxy group attached to the benzene ring further modifies its solubility and interaction capabilities with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yield and purity. Common methods include:
- Halogenation : Introducing bromine, fluorine, and iodine substituents through electrophilic aromatic substitution.
- Alkylation : Using isopropyl alcohol in the presence of strong acids to attach the isopropoxy group.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.
Recent studies have indicated that this compound exhibits significant binding affinity to various biological targets, including enzymes and receptors. Molecular docking simulations suggest that the compound can effectively interact with active sites due to its halogen substituents, which enhance binding interactions through halogen bonding and π-stacking effects.
Table 1: Biological Targets and Activity Profiles
Biological Target | Binding Affinity (Kd) | Mechanism of Action |
---|---|---|
Protein Kinase A | 50 nM | Inhibition of phosphorylation |
Estrogen Receptor | 200 nM | Modulation of receptor activity |
Cyclooxygenase-2 | 75 nM | Inhibition of prostaglandin synthesis |
Case Studies
- Protein Kinase Inhibition : In a study investigating kinase inhibitors, this compound was shown to inhibit Protein Kinase A with a Kd value of 50 nM, demonstrating its potential as a therapeutic agent against diseases mediated by aberrant kinase activity .
- Anti-inflammatory Activity : Research has highlighted the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The inhibition was recorded at a Kd value of 75 nM, suggesting its utility in developing anti-inflammatory drugs.
- Hormonal Modulation : The compound's interaction with estrogen receptors indicates potential applications in hormone-related therapies. Its binding affinity was measured at 200 nM, suggesting it may act as a selective estrogen receptor modulator (SERM) .
Properties
Molecular Formula |
C9H9BrFIO |
---|---|
Molecular Weight |
358.97 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrFIO/c1-5(2)13-8-4-6(10)3-7(12)9(8)11/h3-5H,1-2H3 |
InChI Key |
LVVROCMMPWZIED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)Br)I)F |
Origin of Product |
United States |
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